molecular formula C6H3BrClN3 B1144110 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352892-94-4

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1144110
CAS No.: 1352892-94-4
M. Wt: 232.465
InChI Key: RBKKRSSXOLSAOP-UHFFFAOYSA-N
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Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral and is stored under the class code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the bromination and chlorination of pyrazolo[4,3-b]pyridine derivatives. One common method includes the following steps :

    Starting Material: Pyrazolo[4,3-b]pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents like benzene.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKRSSXOLSAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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